molecular formula C10H9NO4S B363451 (2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile CAS No. 881044-61-7

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile

Cat. No. B363451
CAS RN: 881044-61-7
M. Wt: 239.25g/mol
InChI Key: MKLQRUHBXYASQJ-UHFFFAOYSA-N
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Description

“(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile” is a chemical compound with the CAS Number: 881044-61-7 . It has a molecular weight of 239.25 and its IUPAC name is (2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO4S/c11-3-6-16(12,13)8-1-2-9-10(7-8)15-5-4-14-9/h1-2,7H,4-6H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 239.25 and its IUPAC name is (2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile .

Scientific Research Applications

Antibacterial and Antifungal Agents

Several studies have focused on synthesizing derivatives of 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl compounds with significant antibacterial and antifungal potentials. For instance, Abbasi et al. (2020) synthesized new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides showing suitable inhibitory action against biofilms of Escherichia coli and Bacillus subtilis with docile cytotoxicity. Similarly, derivatives synthesized for potent antibacterial activities against various Gram-negative and Gram-positive strains were reported, demonstrating the therapeutic potential of these compounds in addressing bacterial infections (Abbasi et al., 2017; Abbasi et al., 2016).

Enzyme Inhibition for Therapeutic Applications

The derivatives of 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl compounds have also been explored for their enzyme inhibitory properties, which are crucial in the development of therapeutic agents for various diseases. Abbasi et al. (2023) synthesized a series of these derivatives showing weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting their potential as therapeutic entrants for type-2 diabetes (Abbasi et al., 2023). Another study highlighted the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, showing moderate inhibitory potential against acetylcholinesterase, indicating their potential application in treating Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).

Other Applications

Further research has explored the utilization of 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl compounds in various chemical syntheses and applications, such as the synthesis of organic aerogels (Peikolainen et al., 2012) and coordination polymers (Calvez et al., 2011). These studies demonstrate the broad scope of applications for derivatives of 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl compounds in scientific research beyond their therapeutic potential.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-3-6-16(12,13)8-1-2-9-10(7-8)15-5-4-14-9/h1-2,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLQRUHBXYASQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile

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